4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C19H15N3O2S and a molecular weight of 349.41 g/mol . This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a furyl group, and a triazole-thiol moiety. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and furyl intermediates. These intermediates are then subjected to cyclization reactions to form the triazole ring.
Chemical Reactions Analysis
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-[4-(Benzyloxy)phenyl]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: This compound has a thienyl group instead of a furyl group, which can lead to different chemical and biological properties.
4-[4-(Benzyloxy)phenyl]-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridyl group can enhance the compound’s ability to interact with certain biological targets.
4-[4-(Benzyloxy)phenyl]-5-(2-phenyl)-4H-1,2,4-triazole-3-thiol: The phenyl group can influence the compound’s stability and reactivity compared to the furyl group.
Properties
IUPAC Name |
3-(furan-2-yl)-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c25-19-21-20-18(17-7-4-12-23-17)22(19)15-8-10-16(11-9-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDIZBGNNXNFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370753 |
Source
|
Record name | 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-84-5 |
Source
|
Record name | 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(benzyloxy)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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